molecular formula C32H51ClN2O6S B14452715 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate CAS No. 76485-09-1

2-(4-Chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate

Cat. No.: B14452715
CAS No.: 76485-09-1
M. Wt: 627.3 g/mol
InChI Key: PQNDIZBCHMMKKR-UHFFFAOYSA-M
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Description

2-(4-Chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural components, including a chlorophenyl group, a methylbutane diol, a cyclohexyl group, and a dimethylpiperazinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol typically involves multi-step organic reactions. One common method involves the use of chloroacetyl chloride and triethylamine in ethanol, followed by the addition of 4-(4-bromophenyl)thiazol-2-amine . The reaction mixture is then refluxed for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of polar solvents such as methanol, ethanol, or dimethyl sulfoxide, combined with non-polar solvents like benzene or toluene . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-methylbutane-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and various oxidizing and reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Chlorophenyl)-3-methylbutane-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-methylbutane-2,3-diol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)-3-methylbutane-2,3-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76485-09-1

Molecular Formula

C32H51ClN2O6S

Molecular Weight

627.3 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-methylbutane-2,3-diol;1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol;methanesulfonate

InChI

InChI=1S/C20H33N2O.C11H15ClO2.CH4O3S/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19;1-10(2,13)11(3,14)8-4-6-9(12)7-5-8;1-5(2,3)4/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3;4-7,13-14H,1-3H3;1H3,(H,2,3,4)/q+1;;/p-1

InChI Key

PQNDIZBCHMMKKR-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O.C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C.CS(=O)(=O)[O-]

Origin of Product

United States

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